molecular formula C13H19NO2 B8385078 (3S,4S)-1-benzyl-4-(hydroxymethyl)piperidin-3-ol

(3S,4S)-1-benzyl-4-(hydroxymethyl)piperidin-3-ol

Cat. No.: B8385078
M. Wt: 221.29 g/mol
InChI Key: PAZOUOCFOKZLSA-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-1-benzyl-4-(hydroxymethyl)piperidin-3-ol is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(3S,4S)-1-benzyl-4-(hydroxymethyl)piperidin-3-ol

InChI

InChI=1S/C13H19NO2/c15-10-12-6-7-14(9-13(12)16)8-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2/t12-,13+/m0/s1

InChI Key

PAZOUOCFOKZLSA-QWHCGFSZSA-N

Isomeric SMILES

C1CN(C[C@H]([C@@H]1CO)O)CC2=CC=CC=C2

Canonical SMILES

C1CN(CC(C1CO)O)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate (21 g) in ethanol (20 ml) was added sodium borohydride (9.1 g) under ice-cooling, and the resulting mixture was stirred at room temperature for 9 hr. Water was added to the reaction mixture, and the mixture was extracted with chloroform. The organic layer was washed with brine and dried. The solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel column chromatography to give 10.55 g of 1-benzyl-3-hydroxy-4-hydroxymethylpiperidine.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium borohydride (40 g) was added in portions to a stirred solution of ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride in methanol (500 mL), over 2 h. Water (300 mL) was added slowly, the mixture stirred for 15 min, and then the organics were evaporated. The resulting residue was partitioned between DCM and water (×3), the combined organic layers dried over anhydrous sodium sulfate, and the solvent evaporated to give the product as a cis trans mixture, used in the next step without further purification.
Quantity
40 g
Type
reactant
Reaction Step One
Name
ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

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